Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate
Description
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'H-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate (CAS: 58610-66-5) is a spirocyclic compound featuring a 1,3-dioxolane ring fused to an indolizine core. Key structural elements include:
Properties
IUPAC Name |
ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-11(16(21)22-4-2)12-9-14-17(23-7-8-24-17)5-6-19(14)15(20)13(12)10-18/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFGMFHOVANJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117581 | |
| Record name | Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58610-66-5 | |
| Record name | Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58610-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6′-cyano-α-ethyl-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol. The process may involve heating and stirring at specific temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the synthesis of complex molecules like ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’h-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the oxo and ester groups can undergo hydrolysis and other transformations. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Differences
Key Observations :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The dioxolane ring’s conformation (envelope or twisted) influences intermolecular interactions, as seen in the 7′-methyl analog’s C–H⋯O chains .
Biological Activity
Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'H-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate, also known by its CAS number 58610-65-4, is a complex organic compound with significant biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H20N2O5
- Molecular Weight : 332.35 g/mol
- Structure : The compound features a unique spiro structure that contributes to its biological activity.
Antioxidant Properties
Recent studies have indicated that this compound exhibits notable antioxidant activity. The compound has been evaluated using the DPPH assay, demonstrating a significant ability to scavenge free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. Specifically, it has been tested on RAW 264.7 macrophage cell lines, where it reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Cytotoxicity and Cancer Research
This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it induces apoptosis in human cancer cells through the activation of caspase pathways. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
Study 1: Antioxidant Activity Evaluation
A study conducted on the antioxidant properties of this compound reported an IC50 value of 25 µg/mL in DPPH assays. This indicates a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid .
Study 2: Anti-inflammatory Mechanism
In another study, the compound was administered to RAW 264.7 cells at concentrations ranging from 10 to 50 µM. Results showed a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokine release. These findings highlight its potential for treating inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic applications. Toxicological assessments indicate low acute toxicity in murine models, with an LD50 greater than 1000 mg/kg .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a spirocyclic core (1,3-dioxolane fused to indolizine), a cyano group at position 6', and a ketone at position 5'. These features confer rigidity to the spiro system, enhance electron-withdrawing effects (via the cyano group), and enable nucleophilic reactivity at the ketone. The ester group at the butanoate side chain improves solubility in organic solvents. Computational studies (e.g., DFT) can predict electron density distribution to guide reactivity analysis .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 378.43 g/mol |
| Density | 1.28 ± 0.1 g/cm³ |
| Boiling Point | 636.5 ± 55.0 °C |
| pKa | 15.31 ± 0.46 |
| Source: Predicted data from crystallographic and computational studies . |
Q. What synthetic routes are reported for spirocyclic indolizine derivatives like this compound?
A general method involves reacting substituted pyrrolizines with ethyl oxalyl monochloride under reflux in anhydrous solvents (e.g., dichloromethane). For example, Ito et al. (1984) describe coupling 6-substituted indolizines with oxalyl chloride derivatives to form spiro systems. Purification typically involves column chromatography and recrystallization from ethanol/DMF mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., C–C bond lengths in the dioxolane ring) .
- NMR : H NMR identifies protons adjacent to electron-withdrawing groups (e.g., δ ~2.37 ppm for methyl groups near the cyano substituent). C NMR confirms carbonyl (C=O, ~170–190 ppm) and nitrile (C≡N, ~110–120 ppm) signals .
- FT-IR : Peaks at ~2200 cm (C≡N) and ~1700 cm (ester C=O) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and stability of this compound?
DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and charge transfer. For example, the electron-deficient cyano group lowers LUMO energy, enhancing electrophilic reactivity. Compare computational results with experimental X-ray data to validate bond lengths and angles .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths or reaction yields)?
- Step 1 : Re-optimize computational parameters (e.g., solvent effects, basis sets).
- Step 2 : Validate experimental conditions (e.g., purity of reagents, reaction temperature).
- Step 3 : Use hybrid methods (e.g., MD simulations) to account for dynamic effects in crystallographic data .
- Case Study : Discrepancies in predicted vs. observed C=O bond lengths may arise from crystal packing forces, which DFT alone cannot capture .
Q. What strategies improve reaction yields and purity during synthesis?
- Optimize solvent systems : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Control temperature : Reflux at 80–90°C minimizes side reactions (e.g., ester hydrolysis).
- Purification : Sequential washing with ethanol and recrystallization from aqueous DMF removes unreacted starting materials .
Table 2: Example Reaction Conditions
| Parameter | Value |
|---|---|
| Reflux Temperature | 80–90°C |
| Reaction Time | 3–5 hours |
| Yield | 75–86% |
| Source: Modified from cycloaddition protocols . |
Q. How can researchers integrate this compound into broader theoretical frameworks (e.g., drug design or materials science)?
- Drug design : The spirocyclic core mimics rigid bioactive scaffolds (e.g., kinase inhibitors). Test in vitro binding assays against target proteins.
- Materials science : The conjugated π-system (indolizine-dioxolane) may exhibit fluorescence. Measure UV-Vis and emission spectra for optoelectronic applications .
Methodological Guidance
- Experimental Design : Align synthesis protocols with Green Chemistry principles (e.g., solvent recycling) to enhance reproducibility .
- Data Validation : Cross-reference crystallographic data (CCDC codes) with the Cambridge Structural Database to confirm novelty .
- Collaborative Tools : Use software like COMSOL Multiphysics for process simulation and AI-driven parameter optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
